L-Biotin-NH-5MP-Br

Hydrolytic Stability Bioconjugation Maleimide

L-Biotin-NH-5MP-Br outperforms maleimide/iodoacetamide probes via its 5MP warhead: stable for >72 h, no amine cross-reactivity, and reversible conjugation enabling traceless target release at pH 9.5. Essential for cysteine chemoproteomics and cleavable PROTAC biotinylation where conjugate reversibility and native protein recovery are critical.

Molecular Formula C15H19BrN4O3S
Molecular Weight 415.3 g/mol
Cat. No. B12402073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Biotin-NH-5MP-Br
Molecular FormulaC15H19BrN4O3S
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESC=C1C=C(C(=O)N1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)Br
InChIInChI=1S/C15H19BrN4O3S/c1-8-6-9(16)14(22)20(8)19-12(21)5-3-2-4-11-13-10(7-24-11)17-15(23)18-13/h6,10-11,13H,1-5,7H2,(H,19,21)(H2,17,18,23)/t10-,11-,13-/m1/s1
InChIKeyGEFDXQXFKPXHQS-NQBHXWOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Biotin-NH-5MP-Br: A Reversible, Thiol-Specific Biotinylation Reagent with Superior Stability


L-Biotin-NH-5MP-Br (CAS 2468100-38-9) is a biotin-conjugated 5-methylene pyrrolone (5MP) derivative . It functions as a thiol-specific, reversible bioconjugation reagent for cysteine-specific protein modification and labeling [1]. The compound incorporates a biotin moiety for high-affinity streptavidin/avidin capture and a 5MP warhead that offers distinct advantages over traditional maleimide- and iodoacetamide-based biotinylation probes [2].

Why Generic Biotinylation Reagents Cannot Replace L-Biotin-NH-5MP-Br


The procurement of a generic biotin-thiol probe often overlooks critical differences in chemical stability, reaction selectivity, and conjugate reversibility. L-Biotin-NH-5MP-Br utilizes a 5MP warhead, which exhibits fundamentally different behavior from commonly used maleimides and iodoacetamides [1]. Maleimides are prone to rapid hydrolysis and off-target reactivity with amines, while iodoacetamides form permanent, irreversible linkages [2]. Substituting L-Biotin-NH-5MP-Br with a conventional biotin-maleimide or biotin-iodoacetamide would compromise experimental outcomes where long-term probe stability, high cysteine specificity, or the ability to release the captured target under mild conditions is required. The quantitative evidence below substantiates these performance gaps.

L-Biotin-NH-5MP-Br: Quantifiable Performance Advantages Over Comparator Reagents


Enhanced Hydrolytic Stability of 5MP Warhead vs. Maleimide

The 5MP warhead demonstrates markedly superior hydrolytic stability compared to N-alkyl maleimides under physiologically relevant conditions. While the maleimide comparator undergoes rapid degradation, the 5MP structure remains intact for extended periods, ensuring consistent labeling efficiency. [1] [2]

Hydrolytic Stability Bioconjugation Maleimide

Superior Cysteine Selectivity Over Maleimides

5MPs exhibit high thiol specificity and do not react with primary amines (e.g., lysine ε-amines) across a broad pH range. In contrast, maleimides are known to undergo competing reactions with amines, leading to heterogeneous labeling and reduced yields. [1]

Cysteine Selectivity Protein Labeling Maleimide

Reversible and Traceless Cleavage of Thiol Conjugates vs. Irreversible Iodoacetamide Linkages

L-Biotin-NH-5MP-Br forms thiol conjugates that can be cleanly reversed under mild conditions, regenerating the native thiol. This contrasts with iodoacetamide-based reagents, which form a permanent, non-cleavable thioether bond. [1]

Reversible Bioconjugation Traceless Cleavage Iodoacetamide

High-Affinity Biotin Capture vs. Reversible Desthiobiotin Analogues

L-Biotin-NH-5MP-Br contains a native biotin moiety, providing an essentially irreversible interaction with streptavidin. Desthiobiotin-based probes, while offering gentle elution, sacrifice binding affinity by several orders of magnitude, which can lead to lower capture efficiency. [1]

Biotin Affinity Streptavidin Desthiobiotin

L-Biotin-NH-5MP-Br: Recommended Procurement and Use Cases


Quantitative Cysteine-Focused Chemoproteomics

In chemoproteomic workflows requiring specific, stable, and homogeneous labeling of cysteine residues across complex proteomes, L-Biotin-NH-5MP-Br outperforms maleimide probes. Its resistance to hydrolysis (stable for >72 h at pH 6–9.5) and lack of amine cross-reactivity ensure that the enriched proteome reflects genuine cysteine reactivity, not artifacts from probe degradation or off-target labeling [1]. This is critical for studies mapping reactive cysteine landscapes or identifying druggable cysteines.

Reversible Protein Immobilization and Native Elution

For affinity purification schemes where the final protein must be recovered in its native, unmodified state, L-Biotin-NH-5MP-Br offers a distinct advantage. The 5MP-thiol linkage can be cleaved tracelessly at pH 9.5 or via thiol exchange at pH 7.5, enabling gentle elution of the target protein from streptavidin resin without denaturation [2]. This is not possible with iodoacetyl-biotin reagents, which leave a permanent covalent modification on the cysteine residue.

Synthesis of Cleavable PROTACs and Biotinylated Degraders

In the development of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional molecules, L-Biotin-NH-5MP-Br can serve as a building block for creating cleavable biotinylated probes. The reversible 5MP linkage allows for the intracellular release of the biotin tag or the functional degrader molecule, a feature that is being explored to enhance cellular permeability and target engagement [3]. This contrasts with non-cleavable linkers that may trap the conjugate in endosomal compartments or interfere with downstream degradation machinery.

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